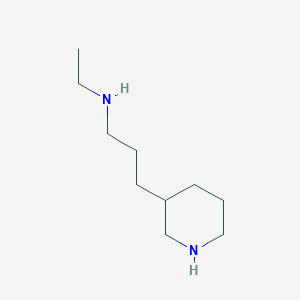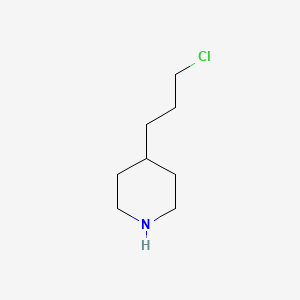![molecular formula C11H8BrN3O2 B13957581 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine CAS No. 1012344-89-6](/img/structure/B13957581.png)
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-b]pyridazine core with a bromine atom at the 3-position and a furan-2-ylmethoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with furan-2-ylmethanol under basic conditions. The reaction typically employs a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan-2-ylmethoxy group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkylamines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine, while oxidation of the furan ring can lead to the formation of a furanone derivative .
Aplicaciones Científicas De Investigación
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Research: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various cellular effects, including apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-(4-Fluorophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
- N-cyclohexylimidazo[1,2-b]pyridazin-6-amine
Uniqueness
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is unique due to the presence of the furan-2-ylmethoxy group, which can impart distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and improved pharmacokinetic properties .
Propiedades
Número CAS |
1012344-89-6 |
|---|---|
Fórmula molecular |
C11H8BrN3O2 |
Peso molecular |
294.10 g/mol |
Nombre IUPAC |
3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C11H8BrN3O2/c12-9-6-13-10-3-4-11(14-15(9)10)17-7-8-2-1-5-16-8/h1-6H,7H2 |
Clave InChI |
KDRFSAYDNRYPFC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COC2=NN3C(=NC=C3Br)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)









